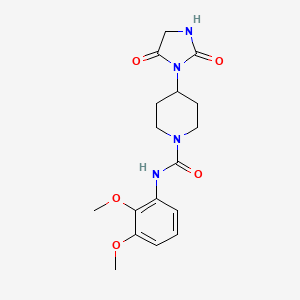
1,3-diphenyl-1H-pyrazole-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-diphenyl-1H-pyrazole-4-carbohydrazide is a chemical compound with the molecular weight of 278.31 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 1,3-diphenyl-1H-pyrazole-4-carbohydrazide involves a one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium . Further dehydration of oxime using a catalytic amount of orthophosphoric acid affords novel pyrazole-4-carbonitrile . This protocol serves as an ortho-phosphoric acid-catalyzed one-pot conversion of aldehyde to nitrile .Molecular Structure Analysis
The molecular structure of 1,3-diphenyl-1H-pyrazole-4-carbohydrazide can be represented by the InChI code: 1S/C16H14N4O/c17-18-16(21)14-11-20(13-9-5-2-6-10-13)19-15(14)12-7-3-1-4-8-12/h1-11H,17H2,(H,18,21) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3-diphenyl-1H-pyrazole-4-carbohydrazide include the condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime . This is followed by the dehydration of oxime using a catalytic amount of orthophosphoric acid .Physical And Chemical Properties Analysis
1,3-diphenyl-1H-pyrazole-4-carbohydrazide is a powder at room temperature . It has a melting point of 157-158 degrees Celsius .Applications De Recherche Scientifique
Antimicrobial Properties
1,3-diphenyl-1H-pyrazole-4-carbohydrazide derivatives have shown promising results in antimicrobial studies. Compounds synthesized from this chemical have demonstrated potent to weak antimicrobial activity, with certain compounds exhibiting effective antimicrobial action against a range of bacteria and fungi. For instance, some derivatives synthesized by Ningaiah et al. (2014) have shown significant antimicrobial activity, comparable to standard drugs (Ningaiah et al., 2014). Additionally, Bakhite et al. (2000) explored the synthesis of various derivatives and their in vitro antibacterial and antifungal activity, further confirming the antimicrobial potential of compounds based on 1,3-diphenyl-1H-pyrazole-4-carbohydrazide (Bakhite et al., 2000).
Antifungal Applications
Derivatives of 1,3-diphenyl-1H-pyrazole-4-carbohydrazide have also shown significant antifungal effects. For instance, Wang et al. (2020) developed novel pyrazole-4-formylhydrazine derivatives bearing a diphenyl ether moiety, which exhibited excellent antifungal effects against various fungal species. This study highlights the potential of these compounds in agricultural fungicide development (Wang et al., 2020).
Molecular Interaction and Docking Studies
1,3-diphenyl-1H-pyrazole-4-carbohydrazide derivatives have been subject to molecular interaction and docking studies, demonstrating potential in various biological processes. Pillai et al. (2017) conducted vibrational spectroscopic investigations and molecular docking studies on N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, confirming its potential as an inhibitor of CDK2s, which could be significant in cancer treatment (Pillai et al., 2017).
Corrosion Protection
Research by Paul et al. (2020) indicates that certain carbohydrazide-pyrazole compounds exhibit remarkable corrosion protection behavior on mild steel in acidic solutions. This application could be significant in industrial processes and materials science (Paul et al., 2020).
Mécanisme D'action
Target of Action
The primary target of 1,3-diphenyl-1H-pyrazole-4-carbohydrazide is the α7 nicotinic acetylcholine receptor . This receptor is a type of ionotropic receptor that is found in the nervous system and plays a crucial role in transmitting signals in the brain .
Mode of Action
1,3-Diphenyl-1H-pyrazole-4-carbohydrazide acts as a ligand that binds to the α7 nicotinic acetylcholine receptor . This binding interaction leads to the inhibition of neurotransmitter release . Specifically, the binding of the compound to the receptor prevents calcium from entering the cell, which subsequently leads to a decrease in neurotransmitter release .
Biochemical Pathways
The biochemical pathway primarily affected by 1,3-diphenyl-1H-pyrazole-4-carbohydrazide is the neurotransmitter release pathway . By inhibiting the release of neurotransmitters, the compound can alter the signaling processes in the nervous system .
Pharmacokinetics
The compound’s molecular weight is 27831 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of 1,3-diphenyl-1H-pyrazole-4-carbohydrazide’s action is a decrease in neurotransmitter release . This can lead to changes in neuronal signaling and potentially influence various neurological processes .
Action Environment
The action of 1,3-diphenyl-1H-pyrazole-4-carbohydrazide can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by storage conditions . .
Propriétés
IUPAC Name |
1,3-diphenylpyrazole-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c17-18-16(21)14-11-20(13-9-5-2-6-10-13)19-15(14)12-7-3-1-4-8-12/h1-11H,17H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWOFZAKNCIVFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)NN)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

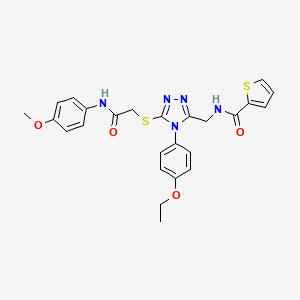

![1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene](/img/structure/B2359844.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2359845.png)
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2359846.png)
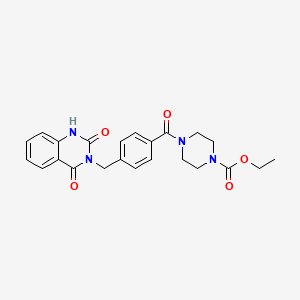

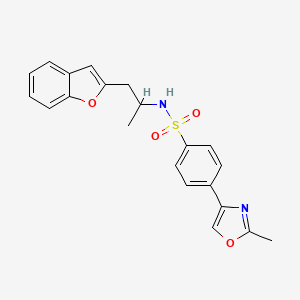

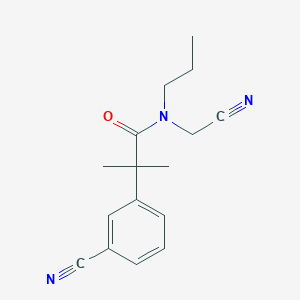
![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid](/img/structure/B2359858.png)
![2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B2359862.png)

